

# What are the properties of 1-(4-Chlorophenyl)ethylidene(methoxy)amine?

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## Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethylidene(methoxy)amine

Cat. No.: B1144084

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## Technical Guide: 1-(4-Chlorophenyl)ethylidene(methoxy)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound **1-(4-Chlorophenyl)ethylidene(methoxy)amine**. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. All experimental data and protocols should be considered illustrative and require optimization for this specific molecule.

## Introduction

**1-(4-Chlorophenyl)ethylidene(methoxy)amine**, also known by its IUPAC name (1E)-1-(4-chlorophenyl)ethanone O-methyloxime, is a chemical compound belonging to the class of oxime ethers. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural motif, featuring a substituted phenyl ring and an oxime ether linkage, serves as a versatile scaffold for the design of novel therapeutic agents. This technical guide aims to provide a detailed overview of the known and predicted properties of **1-(4-Chlorophenyl)ethylidene(methoxy)amine**, including

its chemical characteristics, a putative synthesis protocol, and an exploration of its potential biological significance based on related structures.

## Chemical and Physical Properties

While specific experimental data for **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is scarce, its fundamental properties can be reliably predicted or are available from chemical supplier databases.

Property	Value	Source
CAS Number	1219940-12-1	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	[1]
Molecular Weight	183.64 g/mol	[1]
IUPAC Name	(1E)-1-(4-chlorophenyl)ethanone O-methyloxime	[2]
Canonical SMILES	CC(=NOC)C1=CC=C(C=C1)Cl	
InChI Key	ROGQXKPPWDJTHR-UHFFFAOYSA-N	[2]
Predicted XLogP3	2.8	
Predicted Topological Polar Surface Area	21.6 Å <sup>2</sup>	
Predicted Hydrogen Bond Donor Count	0	
Predicted Hydrogen Bond Acceptor Count	2	
Predicted Rotatable Bond Count	2	

## Synthesis

A standard and reliable method for the synthesis of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** involves the condensation reaction between 4'-chloroacetophenone and methoxyamine hydrochloride.

## Experimental Protocol: Synthesis of (1E)-1-(4-chlorophenyl)ethanone O-methyloxime

Materials:

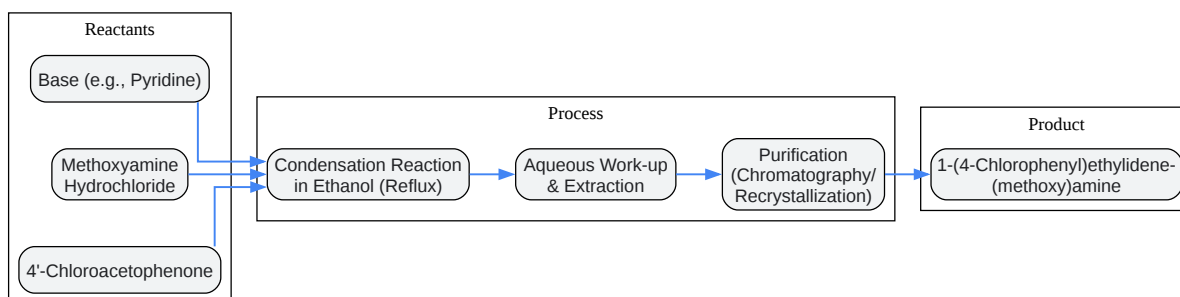
- 4'-Chloroacetophenone
- Methoxyamine hydrochloride
- Pyridine or Sodium Acetate
- Ethanol or Methanol
- Water
- Diethyl ether or Ethyl acetate
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (1 equivalent) in ethanol.
- **Addition of Reagents:** To this solution, add methoxyamine hydrochloride (1.1-1.5 equivalents) and a base such as pyridine or sodium acetate (1.5-2.0 equivalents). The base is necessary to neutralize the HCl released during the reaction.
- **Reaction:** Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

- Extraction: To the residue, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization to yield pure **1-(4-Chlorophenyl)ethylidene(methoxy)amine**.

## Synthesis Workflow



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Caption: General workflow for the synthesis of **1-(4-Chlorophenyl)ethylidene(methoxy)amine**.

## Spectroscopic Characterization (Predicted)

While specific spectra for **1-(4-Chlorophenyl)ethylidene(methoxy)amine** are not readily available, the expected spectroscopic data can be inferred from the analysis of its structural components and data from analogous compounds.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

- Aromatic Protons: Two doublets in the aromatic region (typically  $\delta$  7.2-7.8 ppm), corresponding to the four protons on the para-substituted chlorophenyl ring.
- Methoxy Protons: A singlet at approximately  $\delta$  3.9-4.1 ppm, corresponding to the three protons of the methoxy group (-OCH<sub>3</sub>).
- Methyl Protons: A singlet at approximately  $\delta$  2.2-2.4 ppm, corresponding to the three protons of the ethylidene methyl group (CH<sub>3</sub>-C=N).

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Aromatic Carbons: Signals in the aromatic region ( $\delta$  125-140 ppm), including the carbon attached to the chlorine atom and the ipso-carbon attached to the imine group.
- Imine Carbon: A signal for the C=N carbon, typically in the range of  $\delta$  150-160 ppm.
- Methoxy Carbon: A signal for the -OCH<sub>3</sub> carbon around  $\delta$  60-65 ppm.
- Methyl Carbon: A signal for the CH<sub>3</sub>-C=N carbon in the aliphatic region ( $\delta$  10-20 ppm).

IR (Infrared) Spectroscopy:

- C=N Stretch: A characteristic absorption band for the imine C=N bond is expected in the region of 1640-1690 cm<sup>-1</sup>.
- C-O Stretch: An absorption band for the C-O single bond of the methoxy group, typically around 1050-1150 cm<sup>-1</sup>.
- C-Cl Stretch: A band in the fingerprint region, usually between 600-800 cm<sup>-1</sup>, corresponding to the C-Cl bond.
- Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring.

#### MS (Mass Spectrometry):

- **Molecular Ion Peak ( $M^+$ ):** The mass spectrum should show a molecular ion peak at  $m/z$  183 and an  $M+2$  peak at  $m/z$  185 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
- **Fragmentation:** Common fragmentation patterns would likely involve the loss of the methoxy group ( $-OCH_3$ ), the methyl group ( $-CH_3$ ), and cleavage of the chlorophenyl ring.

## Potential Biological Activity and Signaling Pathways

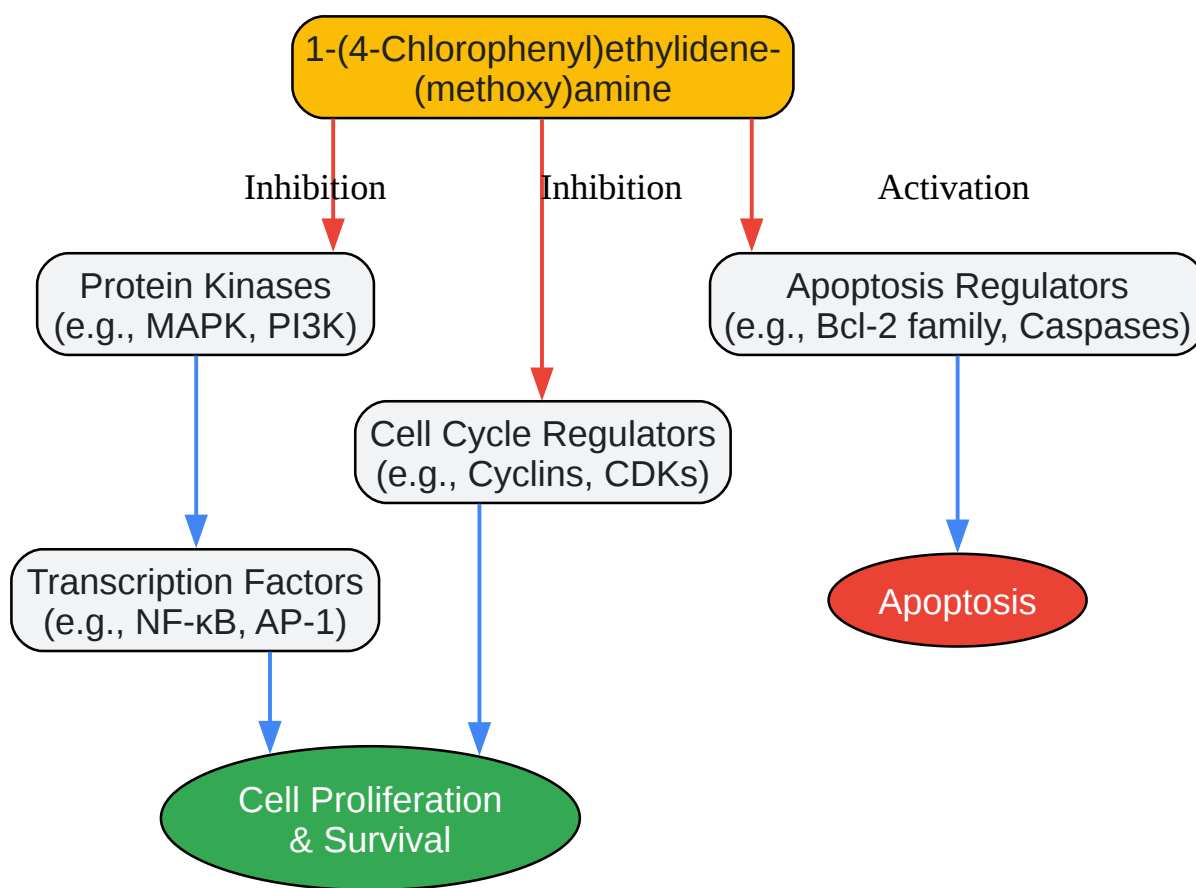
Direct experimental evidence for the biological activity of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is not available in the reviewed literature. However, the broader class of oxime ethers and compounds containing the 4-chlorophenyl moiety have been reported to exhibit a range of biological activities.

#### Potential Activities Based on Structural Analogy:

- **Antimicrobial Activity:** Many oxime ether derivatives have demonstrated antibacterial and antifungal properties. The mechanism of action can vary but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
- **Anticancer Activity:** The 4-chlorophenyl group is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The mechanism could involve the induction of apoptosis, inhibition of cell cycle progression, or interference with specific signaling pathways crucial for cancer cell survival.
- **Enzyme Inhibition:** The oxime ether functionality can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes.

#### Hypothetical Signaling Pathway Involvement:

Given the common targets of related compounds, **1-(4-Chlorophenyl)ethylidene(methoxy)amine** could potentially interact with key cellular signaling pathways. A hypothetical pathway is illustrated below, representing common drug-target interactions for cytotoxic compounds.



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Caption: Hypothetical signaling pathways potentially modulated by the compound.

## Conclusion and Future Directions

**1-(4-Chlorophenyl)ethylidene(methoxy)amine** is a compound with potential for further investigation in the field of drug discovery. While specific data is currently lacking, its structural features suggest that it may possess interesting biological activities. Future research should focus on:

- **Definitive Synthesis and Characterization:** A detailed experimental protocol for its synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) is required to establish a baseline for further studies.
- **Biological Screening:** The compound should be screened against a panel of cancer cell lines, bacteria, and fungi to identify any potential therapeutic applications.

- Mechanism of Action Studies: If biological activity is observed, further studies should be conducted to elucidate its mechanism of action and identify its molecular targets and affected signaling pathways.

This technical guide provides a foundational understanding of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** based on the available information and chemical principles. It is intended to serve as a starting point for researchers interested in exploring the potential of this and related compounds.

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## References

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